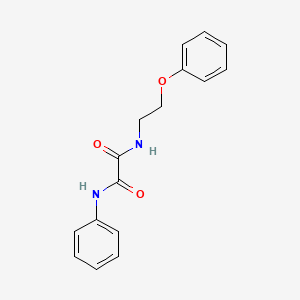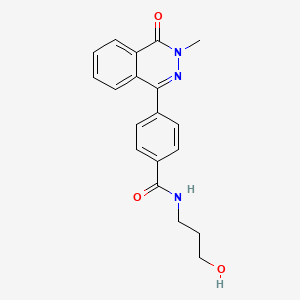![molecular formula C22H17ClN2O2S B4582041 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B4582041.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide
Übersicht
Beschreibung
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is a compound belonging to the class of organic chemicals known as benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds have been studied for various biological activities, including anti-inflammatory, antitumor, and antimicrobial effects due to their unique structural framework and functional groups.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the condensation of o-aminothiophenols with carboxylic acids or their derivatives. For instance, Sunder and Maleraju (2013) described the synthesis of related acetamide derivatives through the reaction of pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, highlighting a common pathway for introducing various functional groups into the benzothiazole core (Sunder & Maleraju, 2013).
Molecular Structure Analysis
Molecular structure analysis of benzothiazole derivatives, including NMR, IR, and mass spectrometry, provides insights into the compound's framework. Duran and Canbaz (2013) performed a comprehensive analysis, including 1H NMR, FTIR, MS, and elemental analysis, to confirm the structures of synthesized acetamide derivatives, shedding light on the molecular architecture of such compounds (Duran & Canbaz, 2013).
Chemical Reactions and Properties
Benzothiazole derivatives undergo various chemical reactions, including acylation, alkylation, and substitution, which modify their chemical properties and biological activity. The study by Incerti et al. (2017) on N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides demonstrated the antimicrobial activity of these compounds, indicating how chemical modifications can enhance biological properties (Incerti et al., 2017).
Physical Properties Analysis
The physical properties of benzothiazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. The photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals studied by Balijapalli et al. (2017) offer an insight into the hydrogen bonding patterns and their influence on the physical properties and stability of these compounds (Balijapalli et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and pKa values, are influenced by the compound's functional groups and molecular structure. The pKa determination of benzothiazole acetamide derivatives by Duran and Canbaz (2013) is an example of how these properties are crucial for understanding the compound's behavior in biological systems (Duran & Canbaz, 2013).
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has demonstrated that derivatives of the benzothiazole moiety, including N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, exhibit considerable antitumor activity against various cancer cell lines. These compounds are synthesized using a 2-(4-aminophenyl)benzothiazole structure, indicating their potential in cancer treatment research. For instance, specific derivatives have shown significant anticancer activity against some cancer cell lines, highlighting the role of the benzothiazole structure in developing anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Anti-inflammatory Applications
Another study synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, which were assayed for anti-inflammatory activity. Some derivatives exhibited significant anti-inflammatory activities, suggesting the potential use of these compounds in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).
Spectroscopic and Quantum Mechanical Studies
Further research into bioactive benzothiazolinone acetamide analogs has involved spectroscopic and quantum mechanical studies to analyze their electronic properties, light harvesting efficiency (LHE), and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies provide insights into the multifunctional applications of benzothiazole derivatives, extending beyond pharmaceutical uses to include materials science and photovoltaic technology (Mary et al., 2020).
Synthesis of Novel Derivatives for Receptor Agonism
The search for potent and selective agonists for human receptors, such as the β3-adrenergic receptor, has led to the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety. These compounds have shown promising results in treating obesity and type 2 diabetes due to their selective agonistic activity and hypoglycemic effects in rodent models of diabetes (Maruyama et al., 2012).
Green Synthesis and MRSA Inhibition
N-substituted phenyl acetamide benzimidazole derivatives have been synthesized and analyzed for their activity against Methicillin Resistant Staphylococcus aureus (MRSA), showcasing the potential of these compounds in combating antibiotic-resistant bacteria. This research underscores the importance of novel antimicrobial agents in addressing global health challenges posed by resistant pathogens (Chaudhari et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2S/c1-14-12-15(23)10-11-19(14)27-13-21(26)24-17-7-3-2-6-16(17)22-25-18-8-4-5-9-20(18)28-22/h2-12H,13H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTYGAKAPDYVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3,5-dimethylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4581977.png)
![3-(4-chlorophenyl)-N-(2-{[(2-methylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4581980.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B4581985.png)



![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4582025.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4582033.png)



![2,4-dichloro-N-({5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B4582070.png)

